molecular formula C9H9BrO B13492833 4-(Bromomethyl)-2,3-dihydro-1-benzofuran

4-(Bromomethyl)-2,3-dihydro-1-benzofuran

Cat. No.: B13492833
M. Wt: 213.07 g/mol
InChI Key: OTBKHLGFLIDKHD-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of a bromomethyl group attached to the benzofuran ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,3-dihydro-1-benzofuran typically involves the bromination of 2,3-dihydro-1-benzofuran. One common method is the reaction of 2,3-dihydro-1-benzofuran with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces a bromomethyl group at the 4-position of the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization or column chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(azidomethyl)-2,3-dihydro-1-benzofuran, while oxidation with potassium permanganate can produce 4-(hydroxymethyl)-2,3-dihydro-1-benzofuran.

Scientific Research Applications

4-(Bromomethyl)-2,3-dihydro-1-benzofuran has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,3-dihydro-1-benzofuran depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The bromomethyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of a benzofuran ring.

    4-(Bromomethyl)benzene: Lacks the furan ring and has a simpler aromatic structure.

    4-(Bromomethyl)-6,7-dimethoxycoumarin: Contains a coumarin ring with additional methoxy groups.

Uniqueness

4-(Bromomethyl)-2,3-dihydro-1-benzofuran is unique due to the presence of both the benzofuran ring and the bromomethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

4-(bromomethyl)-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C9H9BrO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3H,4-6H2

InChI Key

OTBKHLGFLIDKHD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC(=C21)CBr

Origin of Product

United States

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